2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE
Description
2-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide is a benzoxazinone-derived acetamide featuring a 6-methyl-substituted 1,4-benzoxazin-3-one core linked to a phenylethyl group via an acetamide bridge. Benzoxazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system modulation .
Properties
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-7-8-17-16(11-14)21(19(23)13-24-17)12-18(22)20-10-9-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKZJJINALRTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation to Form the Oxo Group:
Acetamide Formation: The final step involves the acylation of the benzoxazine derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Benzoxazin vs. Benzothiazin Derivatives
Replacing the oxygen atom in the benzoxazin core with sulfur (e.g., in N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, CAS 860611-81-0) alters electronic properties and solubility.
| Compound | Core Structure | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Benzoxazin | C₁₉H₂₀N₂O₃ | 324.38 | 6-Methyl, N-(2-phenylethyl) |
| N-(4-Methylbenzyl)-benzothiazin analog | Benzothiazin | C₁₈H₁₈N₂O₂S | 326.41 | 4-Methylbenzyl, 3-oxo |
Substituent Positional Effects
The position of methyl groups on the benzoxazin core (e.g., 6-methyl in the target vs. 7-methyl in N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide ) impacts receptor selectivity. For instance, 7-substituted derivatives in ROR-gamma modulators show enhanced binding to nuclear receptors, suggesting that substitution patterns dictate target specificity .
Acetamide Side Chain Modifications
Phenylethyl vs. Piperidinyl-Phenylmethyl Groups
The target compound’s phenylethyl group contrasts with the piperidinyl-phenylmethyl moiety in ROR-gamma modulators . The latter’s bulkier structure may improve metabolic stability but reduce blood-brain barrier permeability, whereas the phenylethyl group in the target compound could favor CNS activity, akin to opioid analogs like N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil) .
Functional Group Additions
Introducing electron-withdrawing groups (e.g., trifluorophenyl in N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide ) enhances binding to parasitic targets, as seen in heartworm treatments . The target compound lacks such groups, suggesting distinct therapeutic applications.
Therapeutic Indications of Analogs
- Autoimmune Diseases : Benzoxazin-7-yl acetamides with piperidinyl-phenylmethyl groups act as ROR-gamma modulators for arthritis and asthma .
- Antiparasitic Agents : Benzothiophene-carboxamide derivatives target heartworm infections .
- Opioid Analogs : Phenylethyl-piperidinyl acetamides (e.g., Ocfentanil) are potent analgesics .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s acetamide bridge can be synthesized via reactions similar to those used for pyrimidinyl-benzoxazinones, where cesium carbonate and DMF facilitate coupling .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
